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molecular formula C12H9BrClNO3 B015818 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate CAS No. 3030-06-6

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Cat. No. B015818
M. Wt: 330.56 g/mol
InChI Key: DSHQTSIXXYZXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06512100B1

Procedure details

To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (25) (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL) was added sodium methoxide (270 mg, 5.00 mmol). The resulting dark-colored reaction mixture was degassed with nitrogen (g) for 30 min at room temperature.
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([N:4]1[C:8]2[CH:9]=[CH:10][C:11]([Br:14])=[C:12]([Cl:13])[C:7]=2[C:6]([O:15]C(C)=O)=[CH:5]1)=O.C[O-].[Na+]>CN(C)C=O>[Br:14][C:11]1[C:12]([Cl:13])=[C:7]2[C:8](=[CH:9][CH:10]=1)[NH:4][CH:5]=[C:6]2[OH:15] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C
Name
sodium methoxide
Quantity
270 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting dark-colored reaction mixture was degassed with nitrogen (g) for 30 min at room temperature
Duration
30 min

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C2C(=CNC2=CC1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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